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Compound of Interest

Compound Name: A-908292

Cat. No.: B516640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Acetyl-CoA

Carboxylase 2 (ACC2): A-908292 and Firsocostat (also known as GS-0976 or ND-630). The

objective is to present a side-by-side analysis of their biochemical potency, selectivity, and

reported in vivo effects to aid researchers in selecting the appropriate tool compound for their

studies.

Introduction to ACC Inhibition
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible

carboxylation of acetyl-CoA to produce malonyl-CoA. There are two main isoforms in

mammals: ACC1 and ACC2. ACC1 is primarily cytosolic and plays a key role in de novo

lipogenesis (DNL). ACC2 is associated with the outer mitochondrial membrane and its product,

malonyl-CoA, is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating

fatty acid oxidation (FAO). Inhibition of ACC2 is a therapeutic strategy being explored for

metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes, as it is

expected to increase FAO.

Biochemical Potency and Selectivity
A-908292 is a potent and highly selective inhibitor of ACC2, while Firsocostat is a potent dual

inhibitor of both ACC1 and ACC2. The following table summarizes their reported inhibitory

concentrations (IC50).
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Compound Target IC50 (nM) Selectivity Reference

A-908292 human ACC2 23

>1300-fold vs.

human ACC1

(IC50 > 30 µM)

[1]

Firsocostat human ACC1 2.1
~3-fold for ACC1

over ACC2
[2]

human ACC2 6.1 [2]

Mechanism of Action
A-908292's precise mechanism of action is not extensively detailed in the provided search

results, beyond its function as an ACC2 inhibitor.

Firsocostat is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of ACC.

This binding prevents the dimerization of the enzyme, which is essential for its catalytic activity.

[3]

In Vivo Efficacy and Observations
The in vivo effects of A-908292 and Firsocostat have been evaluated in various preclinical and

clinical settings. It is important to note that the following data is derived from separate studies

and not from a head-to-head comparison.
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Animal Model Dosing Regimen Key Findings Reference

ob/ob mice
30 mg/kg, p.o., twice

daily for 2 weeks

Reduced serum

glucose and

triglyceride levels.

[1]

ACC2 knockout mice
15 mg/kg, p.o., twice

daily for 4 days

Markedly reduced

plasma triglyceride

levels, suggesting

potential off-target

effects.

[4]

Rats
30-100 mg/kg, p.o.,

twice a day for 3 days

Stimulated the PPAR-

α-dependent signaling

pathway.

[1]

A study on a novel olefin derivative of A-908292, compound 2e, showed that chronic treatment

in db/db mice improved hyperglycemia without affecting plasma triglyceride levels, suggesting

the triglyceride-lowering effect of A-908292 might be an off-target effect.[4]

Firsocostat
Study Population Dosing Regimen Key Findings Reference

Rats with diet-induced

obesity
Chronic administration

Reduced hepatic

steatosis, improved

insulin sensitivity, and

favorably affected

dyslipidemia.

[5]

Patients with NASH
20 mg, once daily for

12 weeks

Significantly reduced

liver fat content;

however, was

associated with an

increase in plasma

triglycerides.

[6]

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are summaries of methodologies used in the characterization of these

inhibitors.

Biochemical ACC Inhibition Assay (General Protocol)
A common method to determine the potency of ACC inhibitors is the ADP-Glo™ Kinase Assay.

This assay measures the amount of ADP produced during the ACC-catalyzed reaction.

Protocol Outline:

Enzyme and Compound Preparation: Recombinant human ACC1 or ACC2 is incubated with

the test compound (e.g., A-908292 or Firsocostat) at various concentrations.

Reaction Initiation: The enzymatic reaction is initiated by adding a master mix containing

acetyl-CoA, ATP, and bicarbonate.

Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

ADP Detection: The ADP-Glo™ reagent is added to terminate the enzymatic reaction and

deplete the remaining ATP. A kinase detection reagent is then added to convert the produced

ADP back to ATP, which is subsequently measured using a luciferase/luciferin reaction that

generates a luminescent signal.

Data Analysis: The luminescence is proportional to the ADP concentration and, therefore, to

the ACC activity. IC50 values are calculated by plotting the percent inhibition against the

logarithm of the inhibitor concentration.

In Vivo Study Protocol: A-908292 in ob/ob Mice
Objective: To evaluate the effect of A-908292 on serum glucose and triglyceride levels in a

diabetic mouse model.

Methodology:

Animals: Male ob/ob mice are used as a model for obesity and type 2 diabetes.
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Compound Administration: A-908292 is formulated in a suitable vehicle and administered

orally (p.o.) at a dose of 30 mg/kg, twice daily, for a period of 2 weeks.[1]

Blood Sampling: Blood samples are collected at baseline and at the end of the treatment

period.

Biochemical Analysis: Serum is isolated, and glucose and triglyceride levels are measured

using standard biochemical assays.

Statistical Analysis: The data from the treated group is compared to a vehicle-treated control

group to determine the statistical significance of any observed changes.

Visualizing the Biology and Experimental Design
To better understand the context of ACC2 inhibition and the methods used for its evaluation,

the following diagrams are provided.
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Caption: ACC Signaling Pathway and Points of Inhibition.
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Caption: Experimental Workflow for ACC Inhibitor Evaluation.

Summary and Conclusion
A-908292 and Firsocostat are both potent inhibitors of ACC, but with distinct selectivity profiles.

A-908292 is a highly selective ACC2 inhibitor, making it a valuable tool for specifically

interrogating the role of ACC2 in biological systems. In contrast, Firsocostat is a dual inhibitor of

ACC1 and ACC2, which may offer a different therapeutic approach by simultaneously targeting

both de novo lipogenesis and fatty acid oxidation.

The choice between these two inhibitors will depend on the specific research question. For

studies aiming to dissect the specific functions of ACC2, the high selectivity of A-908292 is

advantageous. For translational research, the data from Firsocostat's clinical trials in NASH

provides valuable insights, though the observed hypertriglyceridemia warrants consideration.

It is crucial for researchers to be aware that the available data for these two compounds comes

from different studies, and direct comparative studies are lacking. Therefore, any conclusions

drawn from a comparison of the existing data should be made with caution. Future head-to-

head studies would be invaluable for a definitive comparison of the performance of A-908292
and Firsocostat.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31900320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9426400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9426400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9426400/
https://www.mdpi.com/1424-8247/18/9/1276
https://www.mdpi.com/1424-8247/18/9/1276
https://www.benchchem.com/product/b516640#a-908292-versus-firsocostat-for-acc2-inhibition
https://www.benchchem.com/product/b516640#a-908292-versus-firsocostat-for-acc2-inhibition
https://www.benchchem.com/product/b516640#a-908292-versus-firsocostat-for-acc2-inhibition
https://www.benchchem.com/product/b516640#a-908292-versus-firsocostat-for-acc2-inhibition
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b516640?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b516640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

